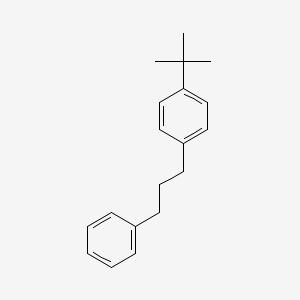
1-tert-Butyl-4-(3-phenylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-4-(3-phenylpropyl)benzene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a benzene ring substituted with a tert-butyl group and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(3-phenylpropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of tert-butylbenzene with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl-4-(3-phenylpropyl)benzene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the phenylpropyl group to a cyclohexylpropyl group using catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and sulfuric acid (H2SO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under high pressure.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylpropyl derivatives.
Substitution: Nitrobenzene, halobenzene derivatives.
Aplicaciones Científicas De Investigación
1-tert-Butyl-4-(3-phenylpropyl)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Mecanismo De Acción
The mechanism by which 1-tert-Butyl-4-(3-phenylpropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. The tert-butyl and phenylpropyl groups contribute to its hydrophobicity, affecting its solubility and distribution within biological systems .
Comparación Con Compuestos Similares
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
1-Bromo-4-tert-butylbenzene: Contains a bromine substituent, making it more reactive in nucleophilic substitution reactions.
4-tert-Butylbenzenethiol: Contains a thiol group, used in the synthesis of metal complexes and nanoclusters.
Uniqueness: 1-tert-Butyl-4-(3-phenylpropyl)benzene is unique due to the presence of both tert-butyl and phenylpropyl groups, which confer distinct steric and electronic properties
Propiedades
Número CAS |
138722-44-8 |
|---|---|
Fórmula molecular |
C19H24 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C19H24/c1-19(2,3)18-14-12-17(13-15-18)11-7-10-16-8-5-4-6-9-16/h4-6,8-9,12-15H,7,10-11H2,1-3H3 |
Clave InChI |
ISTKBJBIDSJWAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



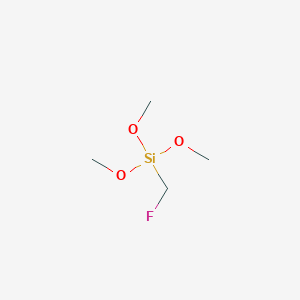

![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
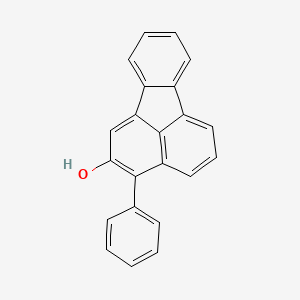
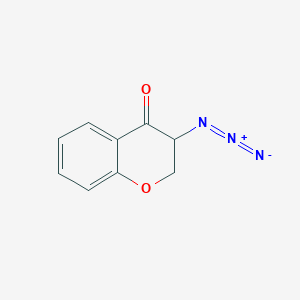
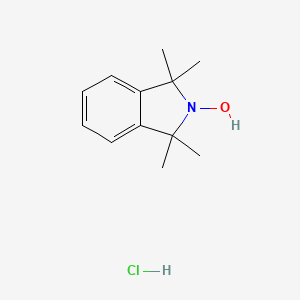
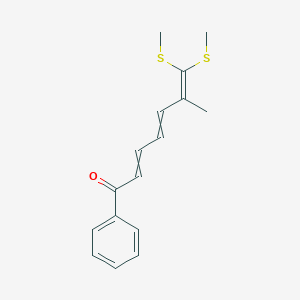
![[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate](/img/structure/B14261341.png)

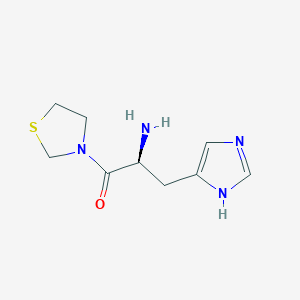
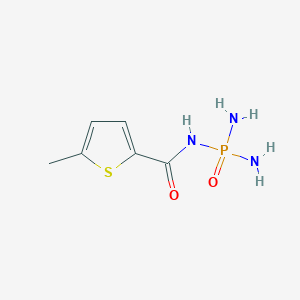
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)

